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Introduction
N-tert-Octylacrylamide (tOA) is a hydrophobic monomer that, when copolymerized with other

monomers such as acrylic acid (AAc), can be used to create polymers with tailored surface

properties. These copolymers are valuable tools for modifying the surfaces of biomaterials to

control protein adsorption and subsequent cell behavior. The bulky tert-octyl group of tOA

provides significant hydrophobicity, which can be balanced by the hydrophilicity of comonomers

like AAc. This allows for the precise tuning of surface wettability, influencing the adsorption of

extracellular matrix (ECM) proteins like fibronectin and thereby modulating cell adhesion,

proliferation, and differentiation.

These application notes provide detailed protocols for the synthesis of tOA copolymers, their

application to surfaces, and the characterization of the modified surfaces, including the

assessment of protein adsorption and cell viability.

Experimental Protocols
Synthesis of Poly(N-tert-Octylacrylamide-co-Acrylic
Acid) Copolymers
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This protocol describes the synthesis of a copolymer of N-tert-Octylacrylamide and acrylic

acid via free radical solution polymerization. The ratio of the monomers can be adjusted to

achieve the desired hydrophobicity.

Materials:

N-tert-Octylacrylamide (tOA)

Acrylic acid (AAc), freshly distilled to remove inhibitors

2,2'-Azobisisobutyronitrile (AIBN) as an initiator

N,N-Dimethylformamide (DMF), anhydrous

Methanol

Diethyl ether

Round-bottom flask with a magnetic stirrer

Condenser

Nitrogen inlet

Heating mantle with a temperature controller

Schlenk line or nitrogen balloon

Procedure:

In a round-bottom flask, dissolve the desired molar ratio of tOA and freshly distilled AAc in

anhydrous DMF. A typical starting monomer concentration is 10-20% (w/v).

Add AIBN (typically 1 mol% with respect to the total monomer concentration).

Seal the flask with a septum and deoxygenate the solution by bubbling with dry nitrogen for

30 minutes.

Place the flask in a preheated oil bath at 70°C under a nitrogen atmosphere.
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Allow the polymerization to proceed for 6-24 hours with continuous stirring.

To terminate the reaction, cool the flask to room temperature and expose the solution to air.

Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold

diethyl ether while stirring.

Collect the precipitated polymer by filtration and wash it several times with diethyl ether to

remove unreacted monomers and initiator.

Redissolve the polymer in a minimal amount of methanol and re-precipitate it in diethyl ether

to further purify it.

Dry the final copolymer product in a vacuum oven at 40°C overnight.

Characterize the copolymer composition using techniques such as ¹H NMR spectroscopy.

Surface Modification with tOA Copolymers
Two common methods for applying the synthesized copolymer to a substrate are spin coating

and surface grafting.

This method is suitable for creating uniform thin films on flat substrates.

Materials:

Synthesized poly(tOA-co-AAc) copolymer

A suitable solvent (e.g., a mixture of cyclohexanone and tetrahydrofuran, 3:2 v/v)[1]

Substrates (e.g., glass coverslips, silicon wafers)

Spin coater

Pipettes and filters (0.45 µm)

Oven

Procedure:
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Prepare a polymer solution by dissolving the poly(tOA-co-AAc) in the chosen solvent at a

desired concentration (e.g., 1-5% w/v). Ensure the polymer is fully dissolved.

Filter the polymer solution through a 0.45 µm syringe filter to remove any particulate matter.

[1]

Clean the substrates thoroughly. For glass, sonicate in acetone, then ethanol, and finally

deionized water, and dry with a stream of nitrogen.

Place a substrate onto the vacuum chuck of the spin coater.

Dispense a small volume of the filtered polymer solution onto the center of the substrate to

cover the surface.[2]

Start the spin coater. A two-stage process is often used: a low-speed spin (e.g., 500 rpm for

10 seconds) to spread the solution, followed by a high-speed spin (e.g., 2000-4000 rpm for

30-60 seconds) to achieve the desired film thickness.[3]

After spinning, carefully remove the coated substrate and bake it in an oven at a temperature

above the boiling point of the solvent (e.g., 80-100°C) for at least 1 hour to remove any

residual solvent.[1]

This method creates a dense brush of polymer chains covalently attached to the surface.

Materials:

Substrates with hydroxyl groups (e.g., silicon wafers, glass slides)

(3-Aminopropyl)triethoxysilane (APTES)

2-Bromoisobutyryl bromide (BiBB)

Triethylamine (TEA)

Anhydrous toluene

tOA and AAc monomers
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Copper(I) bromide (CuBr)

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

Anhydrous solvent for polymerization (e.g., DMF)

Schlenk flasks and line

Procedure:

Surface Activation and Silanization:

Clean the substrates by sonicating in acetone and isopropanol, then dry under nitrogen.

Activate the surface by treating with an oxygen plasma or a piranha solution (use extreme

caution).

Immerse the activated substrates in a 2% (v/v) solution of APTES in anhydrous toluene for

2-4 hours at room temperature to form an amine-terminated surface.[4]

Rinse the substrates with toluene and cure at 110°C for 30 minutes.

Initiator Immobilization:

In a glovebox or under a nitrogen atmosphere, immerse the APTES-functionalized

substrates in a solution of anhydrous toluene containing 2% (v/v) TEA.

Slowly add BiBB (2% v/v) to the solution and react for 2 hours at room temperature to

attach the ATRP initiator to the surface.[4]

Rinse the substrates with toluene and dry under nitrogen.

Surface-Initiated ATRP:

Place the initiator-modified substrates in a Schlenk flask.

In a separate flask, prepare the polymerization solution by dissolving tOA and AAc

monomers in anhydrous DMF.
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Add the ligand, PMDETA, to the monomer solution.

Add the catalyst, CuBr, to the Schlenk flask containing the substrates.

Degas the monomer/ligand solution by three freeze-pump-thaw cycles.

Transfer the degassed solution to the flask with the substrates and catalyst via cannula.

Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 60-90°C)

and allow the polymerization to proceed for the desired time to achieve the target graft

thickness.[5]

Stop the polymerization by exposing the solution to air.

Rinse the substrates extensively with DMF, followed by other solvents like methanol and

water, to remove any non-grafted polymer.

Dry the polymer-grafted substrates under a stream of nitrogen.

Characterization of Modified Surfaces
This protocol measures the static water contact angle to determine the surface hydrophobicity.

Materials:

Goniometer or contact angle measurement system

High-purity deionized water

Microsyringe

Modified substrates

Procedure:

Place the modified substrate on the sample stage of the goniometer.

Using a microsyringe, carefully dispense a small droplet of deionized water (e.g., 2-5 µL)

onto the surface.
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Allow the droplet to equilibrate for a few seconds.

Capture an image of the droplet profile.

Use the software to measure the angle between the substrate surface and the tangent of the

droplet at the three-phase contact line.

Repeat the measurement at multiple locations on the surface and on multiple samples to

ensure reproducibility.

This protocol uses a Micro BCA™ Protein Assay Kit to quantify the total amount of protein

adsorbed to the surface.

Materials:

Modified substrates in a multi-well plate format

Protein solution (e.g., fibronectin or bovine serum albumin in phosphate-buffered saline,

PBS)

PBS

1% Sodium dodecyl sulfate (SDS) solution

Micro BCA™ Protein Assay Kit

Microplate reader

Procedure:

Place the modified substrates in the wells of a sterile tissue culture plate.

Add a known concentration of the protein solution to each well, ensuring the surface is fully

covered.

Incubate for a specified time (e.g., 1 hour) at 37°C to allow for protein adsorption.
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Carefully aspirate the protein solution and wash the wells three times with PBS to remove

non-adsorbed protein.

To elute the adsorbed protein, add a specific volume of 1% SDS solution to each well and

incubate for 30 minutes with gentle agitation.

Transfer the SDS solution containing the eluted protein to a new microplate.

Perform the Micro BCA™ assay according to the manufacturer's instructions.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the protein concentration based on a standard curve and determine the amount of

adsorbed protein per unit area of the substrate.

Cell Culture and Viability Assays
Materials:

Sterilized modified substrates in a multi-well plate

Desired cell line (e.g., fibroblasts, endothelial cells)

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

Incubator (37°C, 5% CO₂)

Procedure:

Place the sterilized modified substrates in a sterile multi-well plate.

Trypsinize and count the cells.

Seed the cells onto the substrates at a desired density (e.g., 1 x 10⁴ cells/cm²).

Incubate the plate at 37°C in a 5% CO₂ atmosphere for the desired period (e.g., 24, 48, 72

hours).

Observe cell attachment and morphology using an inverted microscope.
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This protocol assesses cell viability based on mitochondrial activity.

Materials:

Cell-seeded substrates

MTT or MTS reagent

Solubilization solution (for MTT)

Microplate reader

Procedure (for MTT Assay):

After the desired incubation period, remove the culture medium from the wells.

Add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

Remove the MTT solution and add a solubilization solution (e.g., DMSO or acidified

isopropanol) to dissolve the formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Procedure (for MTS Assay):

After incubation, add the MTS reagent directly to the culture medium in each well.

Incubate for 1-4 hours at 37°C.

Read the absorbance at 490 nm using a microplate reader.

Data Presentation
The following tables summarize representative quantitative data for surfaces modified with

copolymers of N-substituted acrylamides, which are expected to be comparable to tOA

copolymers.
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Table 1: Water Contact Angles of Modified Surfaces

Copolymer Composition
(Molar Ratio)

Water Contact Angle (°) Reference

Poly(N-isopropylacrylamide)

(PNIPAM)
74.5 ± 0.2 [5]

PNIPAM-co-NtBA (85:15) ~80 [5]

PNIPAM-co-NtBA (65:35) ~85 [5]

PNIPAM-co-NtBA (50:50) ~90 [5]

Poly(N-tert-butylacrylamide)

(PNtBA)
92.1 ± 0.5 [5]

Note: N-tert-butylacrylamide (NtBA) is a close structural analog of N-tert-Octylacrylamide
(tOA). It is expected that copolymers with tOA will exhibit similar or higher contact angles due to

the longer alkyl chain.

Table 2: Protein Adsorption on Surfaces with Varying Hydrophobicity

Surface
Water Contact
Angle (°)

Fibronectin
Adsorption
(ng/cm²)

Albumin
Adsorption
(ng/cm²)

Reference

Hydrophilic < 20 ~250 ~150 Adapted from

Moderately

Hydrophobic
~70 ~450 ~250 Adapted from

Hydrophobic > 90 ~350 ~200 Adapted from

Note: This data illustrates the general trend of increased fibronectin adsorption on moderately

hydrophobic surfaces. The exact values will depend on the specific copolymer composition and

experimental conditions.

Table 3: Cell Viability on Modified Surfaces
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Surface
Cell Viability (% of Control)
after 48h

Reference

Tissue Culture Polystyrene

(TCPS) - Control
100

Hydrophobic Surface
10.5 (3T3 cells), 7.5 (HaCaT

cells), 38 (HeLa cells)

Superhydrophobic Surface
2.2-2.4 (3T3, HeLa cells), 4.5

(HaCaT cells)

Note: This data demonstrates the significant impact of surface hydrophobicity on the viability of

different cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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